molecular formula C16H17FN2O3S B5025532 N~1~-(3-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(3-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5025532
M. Wt: 336.4 g/mol
InChI Key: GQAFDDYEQNYQGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds often involves reactions that introduce the sulfonamide group into the molecule, which can be achieved through various methods, including the activated fluorophenyl-amine reaction. This approach provides precise control over the functionalization of the molecule, allowing for the direct incorporation of the sulfonamide group into stable phenyl rings without deleterious side reactions (Kim et al., 2011).

Molecular Structure Analysis

Studies on similar sulfonamide compounds have utilized quantum mechanical and spectroscopic techniques, including FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR, to characterize the molecular structure. These analyses can provide detailed information on the optimized molecular geometry, vibrational wave numbers, infrared intensities, and electronic properties of such compounds (Chandralekha et al., 2019).

Chemical Reactions and Properties

The chemical behavior of sulfonamide compounds under various conditions, including thermal and photolytic transformations, has been a subject of research. These studies reveal how sulfonamide compounds can undergo specific reactions, leading to the formation of novel structures or the alteration of existing ones (Vasin et al., 2014).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as thermal stability and solubility in conventional solvents, are critical for their potential applications. Fluoropolymers containing sulfonyl units, for example, exhibit good thermal stability with high decomposition temperatures and excellent solubility (Huang et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for various chemical transformations, are essential aspects of sulfonamide compounds. Studies have demonstrated how these compounds can engage in reactions involving nucleophilic attack on sulfonyl groups, leading to a variety of interesting products (Ying et al., 2000).

properties

IUPAC Name

N-(3-fluorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-12-6-8-15(9-7-12)23(21,22)19(2)11-16(20)18-14-5-3-4-13(17)10-14/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAFDDYEQNYQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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